

An In-depth Technical Guide to the Fundamental Properties of 3-Pyridineethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pyridineethanol

Cat. No.: B121831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineethanol, also known as 3-(2-hydroxyethyl)pyridine or nicotiny alcohol, is a heterocyclic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted at the 3-position with a 2-hydroxyethyl group. This versatile molecule serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. [1] Its biological activity as a vasodilator and cholesterol-lowering agent has also garnered interest in the field of drug development. [2][3] This technical guide provides a comprehensive overview of the fundamental properties of **3-Pyridineethanol**, including its physicochemical characteristics, synthesis protocols, spectral analysis, and safety information.

Chemical and Physical Properties

3-Pyridineethanol is typically a clear, light yellow to yellow liquid at room temperature. [1] It is hygroscopic and possesses a faint, amine-like odor. [1] The presence of both a basic pyridine ring and a primary alcohol functional group imparts a combination of aromatic and polar properties to the molecule. [1]

Identifiers and Structure

Identifier	Value
IUPAC Name	(Pyridin-3-yl)methanol
CAS Number	100-55-0
Molecular Formula	C ₆ H ₇ NO
Molecular Weight	109.13 g/mol
SMILES	<chem>C1=CC(=CN=C1)CO</chem> [4]
InChI	InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 [4]

Physical Properties

Property	Value	Reference
Melting Point	-7 °C	[5]
Boiling Point	259 °C @ 760 mmHg	[5]
154 °C @ 28 mmHg	[6]	
Density	1.124 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.545	[6]
Solubility	Soluble in water.	[7]
Vapor Pressure	0.02 mmHg	
Flash Point	149 °C	[5]
pKa	13.68 ± 0.10 (Predicted)	[7]

Synthesis of 3-Pyridineethanol

Several synthetic routes to **3-Pyridineethanol** have been established, with the most common methods involving the reduction of 3-cyanopyridine or derivatives of nicotinic acid.

Synthesis from 3-Cyanopyridine

A prevalent industrial method for the synthesis of **3-Pyridineethanol** involves the catalytic hydrogenation of 3-cyanopyridine.[1]



[Click to download full resolution via product page](#)

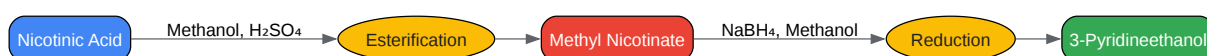
Synthesis of **3-Pyridineethanol** from 3-Cyanopyridine.

Experimental Protocol:

- Hydrogenation of 3-Cyanopyridine: In a pressure vessel, suspend 3-cyanopyridine in an acidic aqueous solution (e.g., using hydrochloric acid) with a palladium on carbon (Pd/C) catalyst.[1]
- Pressurize the vessel with hydrogen gas and agitate the mixture at room temperature until the reaction is complete, yielding 3-aminomethylpyridine.
- Diazotization of 3-Aminomethylpyridine: Cool the resulting solution of 3-aminomethylpyridine in an ice bath.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining a low temperature to form the diazonium salt.
- Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt, leading to the formation of **3-Pyridineethanol**.
- Purification: The product can be purified by extraction with an organic solvent followed by distillation under reduced pressure.

Synthesis from Nicotinic Acid

Another common synthetic route involves the reduction of nicotinic acid or its esters.



[Click to download full resolution via product page](#)

Synthesis of **3-Pyridineethanol** from Nicotinic Acid.

Experimental Protocol:

- Esterification of Nicotinic Acid: Reflux nicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate.
- Reduction of Methyl Nicotinate: Dissolve the resulting methyl nicotinate in a suitable solvent such as tetrahydrofuran (THF).
- Slowly add a solution of sodium borohydride (NaBH_4) in methanol to the methyl nicotinate solution.
- Reflux the reaction mixture until the reduction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After cooling, carefully quench the excess NaBH_4 with water. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **3-Pyridineethanol**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-Pyridineethanol** exhibits characteristic signals for the pyridine ring protons and the ethyl alcohol side chain. In CDCl_3 , the approximate chemical shifts (δ) are:

- Pyridine Protons:
 - H-2: ~ 8.5 ppm (singlet or doublet of doublets)
 - H-6: ~ 8.4 ppm (doublet)
 - H-4: ~ 7.7 ppm (doublet of triplets)

- H-5: ~7.2 ppm (doublet of doublets)
- Side Chain Protons:
 - -CH₂- (next to pyridine): ~2.9 ppm (triplet)
 - -CH₂- (next to -OH): ~3.9 ppm (triplet)
 - -OH: Variable, typically a broad singlet^[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The approximate chemical shifts (δ) in CDCl₃ are:

- Pyridine Carbons:
 - C-2: ~149 ppm
 - C-6: ~147 ppm
 - C-4: ~134 ppm
 - C-3: ~138 ppm
 - C-5: ~123 ppm
- Side Chain Carbons:
 - -CH₂- (next to pyridine): ~35 ppm
 - -CH₂- (next to -OH): ~61 ppm^[8]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Pyridineethanol** shows characteristic absorption bands for the functional groups present:

- O-H stretch: A broad band in the region of 3300-3400 cm⁻¹ (due to the alcohol group).

- C-H stretch (aromatic): Peaks around 3000-3100 cm^{-1} .
- C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm^{-1} .
- C=C and C=N stretch (pyridine ring): Bands in the region of 1400-1600 cm^{-1} .
- C-O stretch: A strong band around 1050 cm^{-1} .

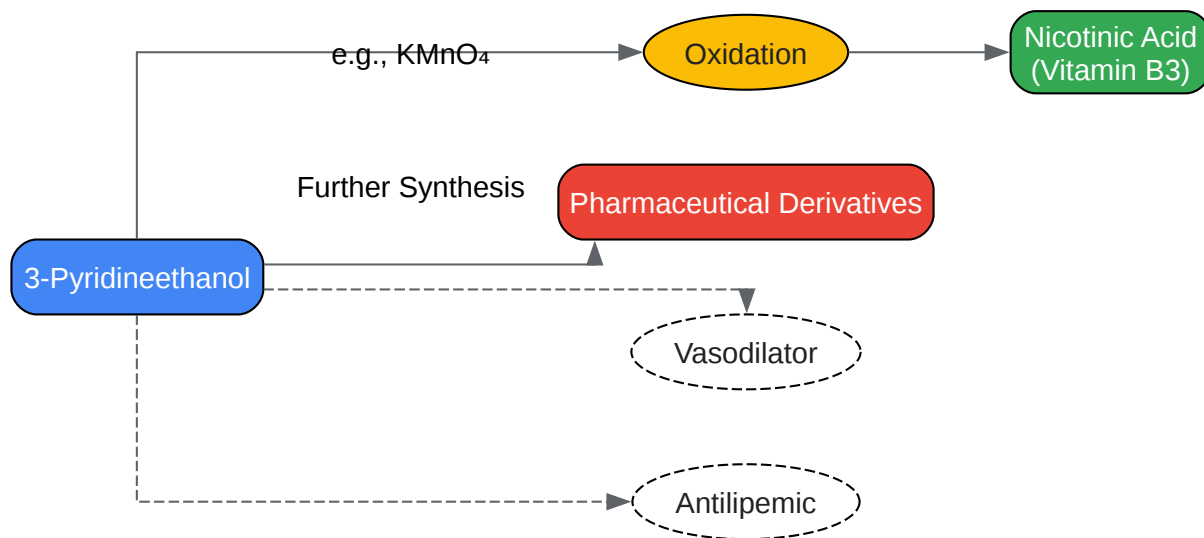
Mass Spectrometry

The mass spectrum of **3-Pyridineethanol** will show a molecular ion peak (M^+) at $m/z = 109$, corresponding to its molecular weight. Common fragmentation patterns include the loss of a hydroxyl radical ($m/z = 92$) and the cleavage of the C-C bond in the side chain.^[7]

Biological Activity and Applications

3-Pyridineethanol is recognized for its role as a peripheral vasodilator and an antilipemic (cholesterol-lowering) agent.^{[1][3]} It is considered an alcohol analog of nicotinic acid (Vitamin B3).^[9] Its vasodilatory effects make it useful in treating conditions related to vasospasm.^[1]

In drug development, **3-Pyridineethanol** primarily serves as a key building block for the synthesis of more complex pharmaceutical compounds, including potential inhibitors of histone deacetylase and checkpoint kinase 1 (Chk1).^[2]



[Click to download full resolution via product page](#)

Applications and Biological Relevance of **3-Pyridineethanol**.

Safety and Handling

3-Pyridineethanol is considered moderately toxic by the intravenous route.[1] It is an irritant to the eyes, skin, and respiratory system.

Hazard Identification

Hazard	Description
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

- **Handling:** Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed. Due to its hygroscopic nature, it should be protected from moisture.[\[5\]](#)

Conclusion

3-Pyridineethanol is a fundamentally important chemical compound with a well-established profile of physical, chemical, and biological properties. Its role as a versatile synthetic intermediate, particularly in the pharmaceutical industry, underscores its significance. This technical guide has provided a detailed overview of its core properties, synthesis methodologies, and safety considerations to support researchers, scientists, and drug development professionals in their work with this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Pyridinemethanol(100-55-0) ¹H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3-Pyridinemethanol | C₆H₇NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Pyridinemethanol(100-55-0) ¹³C NMR spectrum [chemicalbook.com]
- 9. 3-Pyridinemethanol | TargetMol [targetmol.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of 3-Pyridineethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121831#3-pyridineethanol-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com